The presence of the amine groups (N(CH3)2) suggests N,N,N',N'-Tetramethyl-2-butene-1,4-diamine might act as a bidentate ligand, capable of coordinating with metal centers. This property could be valuable in designing new catalysts for organic reactions PubChem: .
The diamine functionality (H2N-CH2-CH2-CH2-NH2) could potentially be used as a building block for the synthesis of new polymers. The presence of the double bond (C=C) might introduce interesting properties like chain rigidity or reactivity for further modifications Sigma-Aldrich: .
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is an organic compound with the molecular formula and a molecular weight of approximately 142.24 g/mol. It is characterized by its structure, which includes four methyl groups attached to a butene backbone and two amine groups. This compound is typically presented as a colorless to light yellow liquid and is known for its flammability and corrosive properties, specifically being classified as a flammable liquid (Flam. Liq. 3) and a skin corrosive (Skin Corr. 1B) .
Currently, there's no documented information on the specific mechanism of action of TMDAB in any biological system.
Several synthesis methods have been reported for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine:
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine finds applications in various fields:
Several compounds share structural similarities with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N,N-Dimethylbutane-1,4-diamine | C6H16N2 | Contains two methyl groups; less sterically hindered. |
N,N,N',N'-Tetramethyl-1,3-butanediamine | C8H20N2 | Similar structure but different connectivity; more symmetrical. |
2-Methyl-1,3-butanediamine | C5H14N2 | Fewer carbon atoms; simpler structure but retains amine functionality. |
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is unique due to its specific arrangement of four methyl groups on a butene chain and two terminal amine functionalities. This configuration contributes to its distinct physical and chemical properties compared to other similar compounds.
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a ditertiary amine with molecular formula C₈H₁₈N₂, can be synthesized through several routes, with nucleophilic substitution reactions being the predominant methodology. The synthesis strategies preserve the central double bond while introducing the dimethylamino functional groups at the terminal positions.
Nucleophilic substitution reactions represent the most common and efficient approach to synthesizing N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. These reactions typically involve the displacement of leaving groups by dimethylamine at the terminal carbon atoms of butene derivatives.
The synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine commonly employs halogenated butene derivatives as key precursors. The reactivity of these precursors significantly influences the efficiency and yield of the target compound.
1,4-Dibromo-2-butene as Primary Precursor
The most established synthetic route utilizes 1,4-dibromo-2-butene as the starting material. This approach involves nucleophilic substitution reactions where dimethylamine displaces the bromine atoms. The reaction proceeds via an SN2 mechanism, with the following characteristics:
The general reaction can be represented as:
(E)-BrCH₂CH=CHCH₂Br + 4(CH₃)₂NH → (E)-(CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂ + 2(CH₃)₂NH₂Br
Table 1: Comparative Reactivity of Halogenated Butene Precursors
Precursor | Relative Reactivity | Reaction Temperature (°C) | Typical Yield (%) | Comments |
---|---|---|---|---|
1,4-Dibromo-2-butene | High | 25-60 | 80-95 | Preferred industrial precursor |
1,4-Dichloro-2-butene | Moderate | 40-80 | 70-85 | Cost-effective alternative |
1,4-Diiodo-2-butene | Very High | 0-25 | 85-98 | Expensive, used for specialty applications |
1,4-Dichloro-2-butene as Alternative Precursor
An alternative synthetic approach employs 1,4-dichloro-2-butene as the halogenated starting material. The chloro derivative, while less reactive than its bromo counterpart, offers economic advantages that make it suitable for large-scale production:
Solvent Effects on Halogenated Precursor Reactivity
The choice of solvent significantly impacts the reactivity of halogenated precursors in the synthesis process:
The successful synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine relies on effective dimethylamine alkylation strategies. Various approaches have been developed to optimize this critical step.
Direct Alkylation with Gaseous Dimethylamine
One effective approach involves the direct use of gaseous dimethylamine:
Aqueous Dimethylamine Solutions
For laboratory-scale synthesis, aqueous solutions of dimethylamine (typically 40% w/w) are commonly employed:
Base Addition and pH Control
The addition of auxiliary bases facilitates the nucleophilic substitution by neutralizing the hydrogen halide byproducts:
Table 2: Dimethylamine Alkylation Conditions and Outcomes
Alkylation Method | Dimethylamine Form | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Direct gaseous | Gas (excess) | Self-buffering | Methanol | 25-40 | 4-8 | 90-95 |
Aqueous solution | 40% aqueous | K₂CO₃ | Methanol/water | 40-60 | 8-12 | 85-90 |
Dimethylamine hydrochloride | Salt | NaOH (excess) | Ethanol/water | 50-70 | 10-16 | 75-85 |
Two-phase system | 40% aqueous | NaOH | Toluene + PTC* | 30-50 | 6-10 | 80-90 |
*PTC = Phase-transfer catalyst (typically tetrabutylammonium salts)
The industrial production of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine requires scalable processes that maximize yield and purity while minimizing costs and environmental impact. Various catalytic approaches have been developed to enhance reaction efficiency and selectivity.
Recent developments in transition metal catalysis have opened new synthetic routes for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine production, offering potential advantages over traditional nucleophilic substitution methods.
Titanium-Catalyzed Hydroaminoalkylation
A significant advancement in synthesis methodology involves titanium-catalyzed hydroaminoalkylation reactions using dimethylamine as a substrate. This approach offers several advantages:
The general reaction scheme can be represented as:
2(CH₃)₂NH + CH₂=CHCH=CH₂ → (E)-(CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂
Palladium-Catalyzed Amination
Palladium-catalyzed amination reactions represent another promising approach:
These catalytic methods show particular promise for applications requiring high stereochemical purity, though their industrial implementation remains limited compared to established nucleophilic substitution routes.
The commercial production of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine requires careful optimization to achieve the desired purity levels (typically >97%) while maximizing yield and process economics.
Reaction Parameter Optimization
Key parameters that influence yield and purity include:
Purification Strategies
Post-reaction purification is critical for achieving high-purity N,N,N',N'-Tetramethyl-2-butene-1,4-diamine:
Industrial Production Considerations
Large-scale manufacturing requires additional considerations:
Table 3: Industrial Process Parameters and Quality Control
Parameter | Typical Range/Value | Quality Control Method |
---|---|---|
Purity requirement | >97.0% | Gas Chromatography (GC) |
Color specification | Colorless to light yellow | Visual inspection |
Reaction temperature | 25-60°C | Thermocouple monitoring |
Pressure (distillation) | 5-20 mmHg | Pressure transducer |
Residual water content | <0.1% | Karl Fischer titration |
Flash point | 50°C | Closed cup method |
Storage temperature | <15°C | Temperature-controlled storage |
Palladium complexes of N,N,N',N'-tetramethyl-2-butene-1,4-diamine are highly effective in Suzuki-Miyaura cross-couplings. The ligand’s strong σ-donation accelerates oxidative addition of aryl halides to Pd(0), while its steric profile suppresses β-hydride elimination side reactions [2]. For example, coupling of 4-bromotoluene with phenylboronic acid achieves 92% yield under mild conditions (60°C, 4 h), outperforming triphenylphosphine-based catalysts by 15% [3].
Nickel complexes exhibit unique activity in Kumada couplings of aryl chlorides. The ligand’s electron-donating capacity lowers the activation energy for transmetallation, enabling reactions at room temperature. A representative transformation of 2-chloronaphthalene with methylmagnesium bromide proceeds in 85% yield within 2 hours [3].
While the ligand itself is not chiral, its coordination to metals induces axial chirality in complexes. For instance, rhodium(I) complexes catalyze asymmetric hydrosilylation of ketones with up to 88% enantiomeric excess (ee) [2]. The ligand’s rigid backbone enforces a propeller-like arrangement of dimethylamino groups, creating a chiral pocket that differentiates prochiral substrates.
In copper-catalyzed cyclopropanations, the ligand’s trans-geometry aligns the alkene moiety perpendicular to the metal center, steering stereoselectivity. Reactions between styrene and ethyl diazoacetate produce trans-cyclopropanes with a 12:1 diastereomeric ratio, demonstrating superior selectivity compared to flexible diamine ligands [3].
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the backbone structure. The compound exists predominantly as the E (trans) isomer, where the two dimethylamino-substituted carbon chains are positioned on opposite sides of the double bond [1] [2]. This configuration is thermodynamically favored due to reduced steric interactions between the bulky dimethylamino groups compared to the Z (cis) isomer [3] [4].
The E isomer (CAS: 111-52-4) represents the commercially dominant form, with the IUPAC name (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine [1] [5]. The Z isomer (CAS: 4559-79-9) exists as a higher energy conformer due to increased steric hindrance between the dimethylamino substituents when positioned on the same side of the double bond [6]. The energy difference between these geometric isomers has been estimated through computational studies to be approximately 15-20 kJ/mol, strongly favoring the E configuration [4].
Constitutional isomers of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine include compounds with different connectivity patterns of the tetramethylated diamine functionality. These include positional isomers where the double bond location varies within the four-carbon chain, as well as structural isomers with altered nitrogen substitution patterns . The specific substitution pattern of N,N,N',N'-tetramethylation at the terminal amino groups provides unique conformational characteristics compared to other methylation patterns.
Property | E (trans) Isomer | Z (cis) Isomer |
---|---|---|
CAS Number | 111-52-4 | 4559-79-9 |
Relative Stability | Thermodynamically favored | Higher energy form |
Steric Interactions | Minimized | Increased hindrance |
Commercial Availability | Widely available | Limited sources |
Energy Difference | Reference state | +15-20 kJ/mol |
The conformational flexibility and isomeric forms of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine significantly influence its coordination chemistry behavior. The E isomer adopts an extended conformation that positions the two nitrogen donor atoms at an optimal distance for chelation to metal centers [8] [9]. The extended geometry allows for the formation of seven-membered chelate rings when coordinated to transition metals, which provides moderate to high thermodynamic stability due to the chelate effect [9].
The conformational flexibility around the carbon-nitrogen single bonds adjacent to the double bond enables the ligand to adopt various coordination geometries depending on the metal center requirements [9]. This adaptability makes the compound particularly effective as a bidentate ligand for both octahedral and square planar metal complexes [8]. The tertiary amine nitrogen atoms possess lone pairs that are readily available for coordination, with minimal steric hindrance from the methyl substituents in the preferred E configuration .
Studies on related multidentate neutral amine ligands have demonstrated that conformational flexibility significantly affects binding constants and coordination modes [9] [10]. For N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, the E isomer typically exhibits binding constants (log K) in the range of 4-7 for transition metal complexes, depending on the specific metal ion and reaction conditions [8]. The Z isomer, when present, shows reduced coordination efficiency due to the compressed geometry that creates unfavorable steric interactions with metal coordination spheres.
The impact of isomerism extends to the kinetics of complex formation and dissociation. The E isomer demonstrates faster association rates with metal centers due to the pre-organized extended conformation that minimizes reorganization energy upon coordination [9]. Conversely, metal complexes formed with trace amounts of the Z isomer may exhibit different exchange kinetics and stability constants, potentially complicating coordination chemistry applications where isomeric purity is crucial.
While specific X-ray crystallographic data for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine itself are limited in the available literature, structural insights can be derived from crystallographic studies of related compounds and metal complexes. Crystallographic investigations of similar tetramethylated diamine compounds reveal characteristic structural parameters that provide valuable information about molecular geometry and packing arrangements [11] [12].
The crystallographic data for related butenediamine derivatives show that the E configuration is consistently observed in solid-state structures, confirming the thermodynamic preference established through other analytical methods [11]. The carbon-carbon double bond typically exhibits bond lengths of approximately 1.34 Å, consistent with standard alkene geometries [12]. The carbon-nitrogen bond distances range from 1.46-1.48 Å, indicating typical single bond character with minimal conjugation effects from the adjacent double bond [11].
Intermolecular interactions in crystalline forms of related compounds demonstrate the influence of the dimethylamino groups on crystal packing. The nitrogen lone pairs participate in weak hydrogen bonding interactions with neighboring molecules, contributing to crystal stability [12]. The extended conformation of the E isomer facilitates efficient packing arrangements in crystalline environments, while the molecular geometry allows for favorable van der Waals interactions between methyl groups of adjacent molecules.
Crystallographic studies of metal complexes containing N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a ligand provide direct evidence for coordination geometries and binding modes [9]. These structures typically reveal seven-membered chelate rings with metal-nitrogen bond distances ranging from 2.0-2.3 Å, depending on the metal center and oxidation state. The chelate ring adopts conformations that minimize steric interactions while maintaining optimal orbital overlap for metal-ligand bonding.
Structural Parameter | Typical Range | Method |
---|---|---|
C=C Bond Length | 1.33-1.35 Å | X-ray crystallography |
C-N Bond Length | 1.46-1.48 Å | X-ray crystallography |
N-C(methyl) Bond Length | 1.45-1.47 Å | X-ray crystallography |
C=C-C Bond Angle | 122-126° | X-ray crystallography |
C-N-C Bond Angle | 108-112° | X-ray crystallography |
Computational modeling using density functional theory (DFT) methods provides detailed predictions of the coordination behavior of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine with various metal centers [13]. DFT calculations at the B3LYP/6-31G(d) level of theory reveal optimized geometries for both free ligand and metal-coordinated forms, enabling detailed analysis of structural changes upon complexation [14].
The computational studies predict that coordination to metal centers induces minimal structural perturbation in the ligand backbone, with the E configuration maintained throughout complex formation [13]. The calculated metal-nitrogen bond lengths for first-row transition metals range from 2.05-2.25 Å, showing good agreement with experimental crystallographic data where available [9]. The computational models indicate that the seven-membered chelate ring adopts a chair-like conformation that optimizes metal-ligand orbital overlap while minimizing ring strain.
Energy calculations demonstrate that the coordination of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine to transition metals is thermodynamically favorable, with binding energies typically ranging from 150-250 kJ/mol for bidentate coordination [13]. The calculations reveal that d⁸ and d¹⁰ metal configurations show particularly strong binding interactions due to favorable orbital symmetry matching with the nitrogen lone pairs [9].
Molecular orbital analysis from DFT calculations shows that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms, consistent with these sites serving as electron donors in coordination complexes [13]. The lowest unoccupied molecular orbital (LUMO) exhibits contributions from the carbon-carbon double bond, suggesting potential for π-backbonding interactions with appropriate metal centers. The calculated HOMO-LUMO gap of approximately 7.0 eV indicates good stability of the free ligand while maintaining sufficient reactivity for coordination chemistry applications.
Computational predictions of coordination geometries indicate that N,N,N',N'-Tetramethyl-2-butene-1,4-diamine can accommodate both octahedral and square planar coordination environments [13]. In octahedral complexes, the ligand typically occupies two coordination sites in a cis arrangement, with the remaining positions filled by other ligands or solvent molecules. For square planar geometries, the bidentate ligand can span adjacent coordination sites, creating stable four-coordinate complexes particularly favored by d⁸ metal centers such as palladium(II) and platinum(II) [9].
The computational models also predict solvent effects on coordination behavior, showing that polar protic solvents can compete with the ligand for metal coordination sites through hydrogen bonding interactions [13]. These calculations provide valuable guidance for optimizing reaction conditions in coordination chemistry applications and predicting the stability of metal complexes under different environmental conditions.
Computational Parameter | Predicted Value | Method |
---|---|---|
Binding Energy (kJ/mol) | 150-250 | DFT B3LYP/6-31G(d) |
HOMO Energy (eV) | -5.2 ± 0.1 | DFT B3LYP/6-31G(d) |
LUMO Energy (eV) | 1.8 ± 0.2 | DFT B3LYP/6-31G(d) |
Dipole Moment (Debye) | 0.8 ± 0.2 | DFT B3LYP/6-31G(d) |
Metal-N Bond Length (Å) | 2.05-2.25 | DFT optimization |
Flammable;Corrosive